

Epigenetic Gene Reactivation by MC180295: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MC180295	
Cat. No.:	B608874	Get Quote

Abstract: **MC180295** is a novel, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). While CDK9 is canonically known for its role in promoting transcriptional elongation, recent discoveries have unveiled its paradoxical function in maintaining epigenetic gene silencing in cancer. This guide provides an in-depth technical overview of **MC180295**, detailing its mechanism of action in reactivating epigenetically silenced genes, its preclinical efficacy, and the experimental methodologies used for its characterization. By inhibiting CDK9, **MC180295** triggers the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, leading to chromatin relaxation and the re-expression of tumor suppressor genes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting epigenetic pathways in oncology.

Introduction to MC180295

Epigenetic silencing of tumor suppressor genes is a hallmark of cancer, presenting a key target for therapeutic intervention.[1][2] Cyclin-Dependent Kinase 9 (CDK9), the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), is essential for releasing RNA Polymerase II from promoter-proximal pausing to enable gene transcription.[3][4] Counterintuitively, CDK9 is also critical for maintaining gene silencing at heterochromatic loci.[3][5]

Through a live-cell drug screen, CDK9 was identified as a target for reactivating silenced genes.[1] This led to the development of **MC180295**, a selective CDK9 inhibitor that demonstrates broad anti-cancer activity.[3][5] **MC180295** is a racemic mixture of two



enantiomers, MC180379 and MC180380, with MC180380 exhibiting greater potency in epigenetic reactivation assays.[6][7] This molecule not only restores the expression of tumor suppressor genes but also activates endogenous retroviruses (ERVs), thereby enhancing anticancer immunity.[3][5]

Potency and Selectivity of MC180295

MC180295 demonstrates high potency against CDK9 and significant selectivity over other cyclin-dependent kinases, minimizing potential off-target effects associated with broader kinase inhibition.[2][8]

Data Presentation

Quantitative data on the inhibitory activity of MC180295 are summarized below.

Target Kinase	IC50 (nM)	Selectivity vs. CDK9 (Fold)
CDK9-Cyclin T1	5[3][5][8][9]	-
CDK1-Cyclin B	138[8]	~28x
CDK2-Cyclin A	233[8]	~47x
CDK4-Cyclin D1	112[8]	~22x
CDK5-p25	186[8]	~37x
CDK7-CycH/MAT1	555[8]	~111x

Table 1: Kinase Selectivity of MC180295. IC50 values show the high selectivity for CDK9 over other major CDKs.

The compound has shown broad anti-cancer activity in vitro across numerous cell lines.[6]



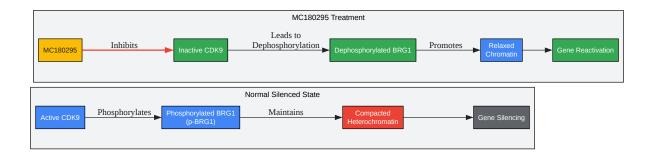
Cancer Type	Representative Cell Lines	Median IC50 (nM)
All Types (46 lines)	-	171[6][7][10][11]
Acute Myeloid Leukemia (AML)	MV4-11, MOLM-13, THP-1	Highest Potency Observed[6] [10]
Colon Cancer	SW48	Potent Activity[8]
Melanoma, Bladder, Prostate, Breast	Various	Active[10]
Table 2: In Vitro Antiproliferative Activity of MC180295. The compound is effective across various malignancies, with particular potency in AML cell lines with MLL translocations.		

Core Mechanism: From CDK9 Inhibition to Gene Reactivation

The primary mechanism for epigenetic gene reactivation by **MC180295** involves the disruption of CDK9's role in maintaining a repressive chromatin state. Inhibition of CDK9's kinase activity leads to downstream effects on chromatin architecture.

The key molecular event is the dephosphorylation of BRG1 (also known as SMARCA4), a core ATPase subunit of the SWI/SNF chromatin remodeling complex.[3][5][6][9] Phosphorylated BRG1 is required to maintain heterochromatin compaction and gene silencing.[12] MC180295 treatment reduces BRG1 phosphorylation, causing a global relaxation of chromatin structure and making previously silenced gene promoters accessible to the transcriptional machinery.[12]





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MC180295 inhibits CDK9, leading to BRG1 dephosphorylation and chromatin relaxation.

Experimental Protocols and Methodologies

The characterization of **MC180295** involved a series of standard and specialized assays to determine its efficacy from the molecular to the organismal level.

In Vitro Potency and Selectivity Assays

- Kinase Inhibition Assays: The IC50 values of MC180295 against a panel of purified kinases
 were determined using radiometric or fluorescence-based assays. These assays typically
 measure the ability of the compound to inhibit the transfer of a phosphate group from ATP to
 a substrate peptide by the target kinase.
- Cell Viability/Proliferation Assays: The anti-proliferative effects of MC180295 were tested against a large panel of cancer cell lines.[10]
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - A serial dilution of MC180295 was added to the wells.

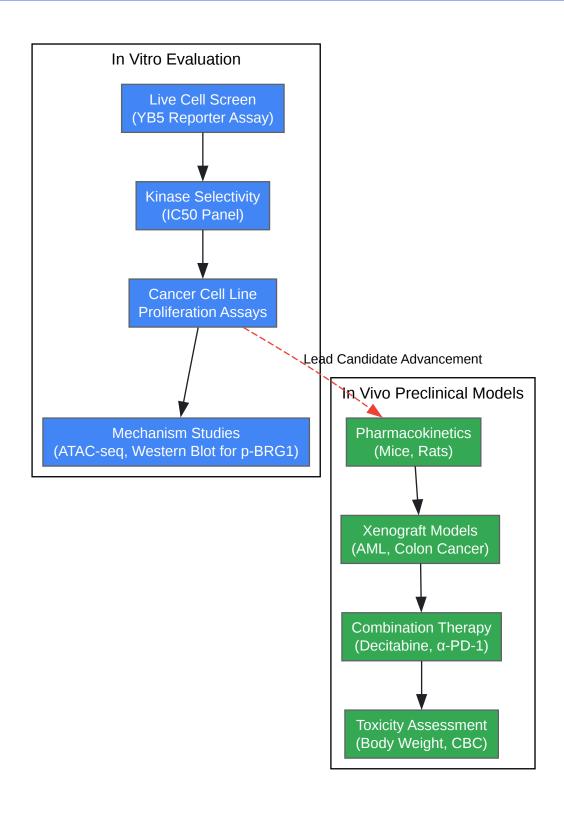


- After a 72-hour incubation period, cell viability was measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
- IC50 values were calculated from the dose-response curves.

Gene Reactivation and Chromatin Accessibility Assays

- Reporter Gene Assays: A live-cell reporter system, such as the YB5 cell line which contains a
 GFP reporter gene silenced by epigenetics, was used for initial screening.[7] Reactivation of
 GFP expression, measured by flow cytometry, indicates a compound's ability to reverse
 epigenetic silencing.
- Chromatin Accessibility (ATAC-seq): To confirm the mechanism of chromatin remodeling, the
 Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) was performed.
 [12] This technique uses a hyperactive Tn5 transposase to insert sequencing adapters into
 accessible regions of chromatin. An increase in accessible regions globally following
 MC180295 treatment indicates chromatin relaxation.[12]





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A generalized workflow for the preclinical evaluation of MC180295.

In Vivo Xenograft Studies



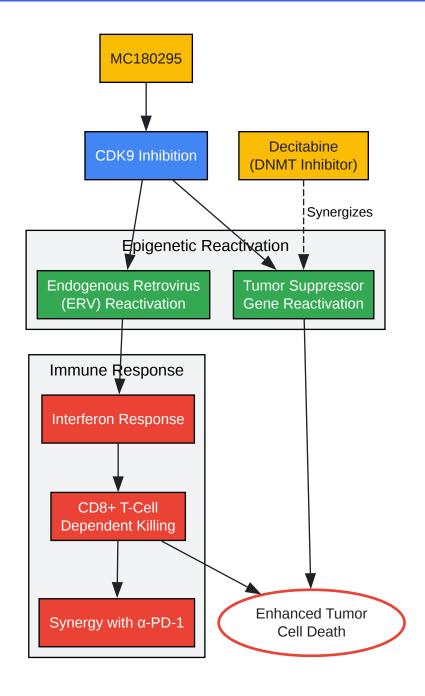
- Animal Models: The anti-tumor efficacy of MC180295 was evaluated in mouse xenograft models.[6] This typically involves subcutaneously or intravenously injecting human cancer cells (e.g., AML or colon cancer lines) into immunodeficient mice.
- Dosing and Administration: Once tumors were established, mice were treated with MC180295 (e.g., 20 mg/kg), vehicle control, or combination agents.[8] Administration was often performed via intraperitoneal (i.p.) injection on an alternating day schedule (q.o.d).[8]
- Efficacy and Toxicity Monitoring: Tumor volume was measured regularly with calipers. Animal body weight and complete blood counts (CBCs) were monitored to assess toxicity.[6][11] Survival was a key endpoint.

Combination Therapy and Immunomodulation

A significant finding is that the anti-tumor effects of **MC180295** can be potentiated through combination therapies, particularly those involving other epigenetic drugs or immunotherapies.

- Synergy with DNMT Inhibitors: MC180295 shows significant synergy with the DNA
 methyltransferase (DNMT) inhibitor decitabine in both AML and colon cancer models.[6][7]
 This combination likely achieves a more comprehensive reversal of epigenetic silencing than
 either agent alone.
- Immunomodulatory Effects: The reactivation of endogenous retroviruses (ERVs) by CDK9 inhibition can trigger a viral mimicry response, leading to the production of interferon and the upregulation of antigen presentation machinery.[10][12] This immunogenic effect contributes to the anti-tumor activity, which was found to be partially dependent on the presence of CD8+ T cells.[6][7] Consequently, MC180295 sensitizes tumors to immune checkpoint inhibitors like α-PD-1.[3][5]





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- To cite this document: BenchChem. [Epigenetic Gene Reactivation by MC180295: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608874#epigenetic-gene-reactivation-by-mc180295]

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